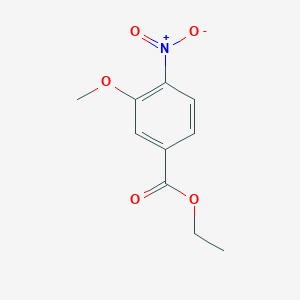

Ethyl 3-methoxy-4-nitrobenzoate

Übersicht

Beschreibung

Ethyl 3-methoxy-4-nitrobenzoate is a chemical compound with the molecular formula C10H11NO5 . It is closely related to Mthis compound and Ethyl 3-nitrobenzoate .

Synthesis Analysis

The synthesis of this compound can be achieved through a series of reactions. A common approach involves the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction . Another approach could start with nitro reduction leading to p-aminobenzoic acid, followed by the formation of the related ethyl ester product .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray single crystal diffraction . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

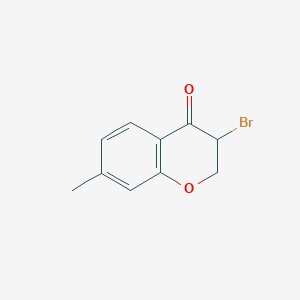

The chemical reactions involved in the synthesis of this compound include nitration, conversion from the nitro group to an amine, and bromination . In the case of a Friedel Crafts acylation, the acyl group must go on first because the end product is para, and a para directing group must be utilized .Physical and Chemical Properties Analysis

This compound is a light yellow to beige crystalline powder . It is insoluble in water but soluble in alcohol and ether .Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Interactions

Ethyl 3-methoxy-4-nitrobenzoate's reactivity, particularly in the context of hydrolysis, has been explored in various studies. Iskander, Tewfik, and Wasif (1966) investigated the impact of the nitro-group on the rates of alkaline hydrolysis of ethyl nitrobenzoates. They found that a nitro-group in the 4-position significantly increases the rate of hydrolysis, a change attributed to steric and mesomeric interactions in the system (Iskander, Tewfik, & Wasif, 1966).

Effects on Plant Growth

Dimmock (1967) conducted a study on the effects of derivatives of 4-hydroxy-3-nitrobenzoic acid and 4-methoxy-3-nitrobenzoic acid on plant growth, particularly their ability to induce chlorosis. Ethyl 4-methoxy-3-nitrobenzoate was shown to significantly affect the iron content and reduce the quantity of pigments in plants, leading to chlorosis (Dimmock, 1967).

Synthesis and Structural Studies

Sathyanarayana and Poojary (2021) described the synthesis of a derivative from ethyl 4-(butylamino)-3-nitrobenzoate and characterized its structure using various spectroscopic techniques. This study contributes to understanding the molecular structure and potential applications of this compound derivatives in scientific research (Sathyanarayana & Poojary, 2021).

Nonlinear Optical Properties

Vijayakumar et al. (2011) investigated the third-order nonlinear optical properties of a charge-transfer organic compound closely related to this compound. The study explored the nonlinear response of the samples using Degenerate Four Wave Mixing (DFWM) and Optical Kerr Gate (OKG) techniques, contributing to the understanding of the material's potential in optical applications (Vijayakumar, Sudheesh, Sharafudeen, & Chandrasekharan, 2011).

Safety and Hazards

Ethyl 3-methoxy-4-nitrobenzoate should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The future directions for Ethyl 3-methoxy-4-nitrobenzoate could involve optimizing the synthesis process. For instance, the application of traditional reactions in refined systems, such as continuous flow, could be a technological bottleneck that allows approaches aimed at the optimization of productivity .

Wirkmechanismus

Target of Action

Ethyl 3-methoxy-4-nitrobenzoate is a chemical compound that is primarily used in the synthesis of other compounds, such as benzocaine . As such, it does not have a specific biological target of its own. Instead, its role is to serve as a precursor in chemical reactions that lead to the formation of biologically active compounds.

Mode of Action

The mode of action of this compound is primarily chemical, rather than biological. It participates in chemical reactions, such as reduction and esterification, to form other compounds . For example, in the synthesis of benzocaine, this compound undergoes a reduction reaction to form ethyl 4-amino-3-methoxybenzoate .

Biochemical Pathways

For instance, benzocaine acts as a nerve impulse blocker, reducing the permeability of the neuronal membrane to sodium ions .

Pharmacokinetics

The pharmacokinetics of the compounds it helps synthesize, such as benzocaine, are well-documented .

Result of Action

For example, benzocaine, a compound synthesized from this compound, acts as a local anesthetic, blocking nerve impulses and reducing pain .

Eigenschaften

IUPAC Name |

ethyl 3-methoxy-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-10(12)7-4-5-8(11(13)14)9(6-7)15-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYYXGVEPQQPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

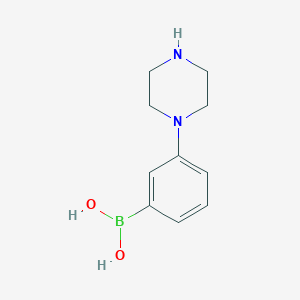

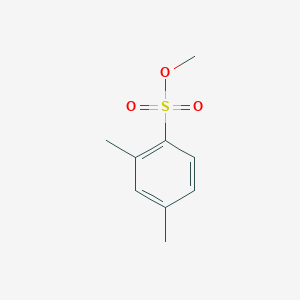

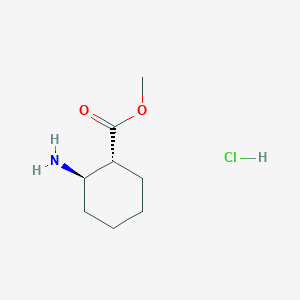

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine]](/img/structure/B3203912.png)

![Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate](/img/structure/B3203951.png)

![2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid](/img/structure/B3203955.png)